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Compound of Interest

Compound Name: 2-chloro-N-hexylacetamide

CAS No.: 5326-81-8

Cat. No.: B1360268 Get Quote

CAS Number: 5326-81-8 Chemical Class:

-Haloacetamide / Electrophilic Alkylating Agent[1]

Part 1: Executive Summary & Strategic Utility
In the landscape of covalent probes and pharmaceutical intermediates, 2-chloro-N-
hexylacetamide (CAS 5326-81-8) occupies a critical niche as a lipophilic electrophile.[1]

Unlike its hydrophilic congeners (e.g., 2-chloroacetamide or iodoacetamide) commonly used in

global proteomic profiling, the N-hexyl variant introduces a significant hydrophobic moiety (

alkyl chain).

This structural feature dictates its primary utility:

Chemical Biology: As a "warhead" for probing cysteine residues located within hydrophobic

pockets of proteins.[1]

Fragment-Based Drug Discovery (FBDD): As a covalent fragment to screen for druggable

cysteines in non-polar allosteric sites.[1]

Synthetic Intermediate: A precursor for N-alkylated glycine derivatives and peptidomimetics

via nucleophilic substitution of the chloride.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1360268?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-ethylacetamide
https://www.benchchem.com/product/b1360268?utm_src=pdf-body
https://www.benchchem.com/product/b1360268?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-ethylacetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-ethylacetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-ethylacetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-ethylacetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a comprehensive technical breakdown of its synthesis, reactivity profile,

and application protocols, grounded in the principles of physical organic chemistry.

Part 2: Chemical Identity & Physical Properties[1][2]
[3]
The physicochemical profile of 2-chloro-N-hexylacetamide balances the reactivity of the

-chloro group with the lipophilicity of the hexyl chain.

Property Value / Description Significance

Molecular Formula Core scaffold

Molecular Weight 177.67 g/mol
Fragment-like size (<300 Da)

ideal for screening

Physical State
Solid (Low melting point) or

viscous liquid

Dependent on purity; typically

a white waxy solid

Solubility
DMSO, Ethanol, DCM,

Chloroform

High organic solubility; poor

water solubility

LogP (Predicted) ~2.0 - 2.5
Membrane permeable; targets

hydrophobic domains

Electrophile Type
Soft Electrophile (

)

Preferential reaction with soft

nucleophiles (Thiols)

Part 3: Synthesis & Production
Mechanistic Pathway
The synthesis follows a classic Schotten-Baumann acylation or anhydrous nucleophilic acyl

substitution.[1] The reaction involves the attack of hexylamine on the carbonyl carbon of

chloroacetyl chloride, followed by the elimination of HCl.

Critical Control Point: The reaction is highly exothermic.[1] Temperature control (

) is essential to prevent double acylation or polymerization of the highly reactive acid chloride.
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Visualization: Synthesis Workflow
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Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1] Base is required to neutralize

the HCl byproduct.

Experimental Protocol: Bench-Scale Synthesis
Objective: Synthesize 10 mmol of 2-chloro-N-hexylacetamide.

Reagents:

Hexylamine (1.01 g, 10 mmol)

Chloroacetyl chloride (1.24 g, 11 mmol) – Slight excess ensures complete amine conversion.

Triethylamine (TEA) (1.5 g, 15 mmol) – HCl scavenger.

Dichloromethane (DCM) (anhydrous, 50 mL).[1]

Procedure:

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Solvation: Dissolve hexylamine (10 mmol) and TEA (15 mmol) in 40 mL of anhydrous DCM.

Cool the mixture to 0°C using an ice bath.

Addition: Dilute chloroacetyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise to

the amine mixture over 20 minutes.
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Why? Rapid addition generates localized hot spots, potentially leading to side reactions.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via

TLC (30% EtOAc/Hexanes).[1]

Workup:

Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.[1]

Wash with Sat. NaHCO3 (2 x 20 mL) to neutralize excess acid.

Wash with Brine (1 x 20 mL).[1]

Purification: Dry organic layer over

, filter, and concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc or purify via
flash column chromatography.[1]

Part 4: Mechanism of Action (The "Warhead")
Electrophilic Reactivity
The 2-chloroacetamide moiety functions as a covalent warhead.[1] It reacts primarily via an

mechanism, where a nucleophile attacks the

-carbon, displacing the chloride ion.

Selectivity: Chloroacetamides are less reactive than iodoacetamides.[1] This attenuated

reactivity is advantageous; it reduces "off-target" alkylation of lysine residues (which are

harder nucleophiles) and increases selectivity for cysteine thiols (soft nucleophiles).[1]

The Hexyl Factor: The hexyl chain acts as a recognition element. It directs the molecule

toward hydrophobic pockets on protein surfaces or within active sites, facilitating the

alkylation of cysteines that are inaccessible to polar reagents like iodoacetamide.

Visualization: Cysteine Alkylation Mechanism
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Figure 2: Mechanism of covalent modification.[1] The thiolate anion attacks the alpha-carbon,

forming a stable thioether bond.

Part 5: Applications in Drug Discovery & Proteomics
Covalent Fragment Screening
In Fragment-Based Drug Discovery (FBDD), 5326-81-8 serves as a model "covalent fragment."

[1]

Workflow: A library of chloroacetamides with varying N-substituents (methyl, ethyl, hexyl,

phenyl) is screened against a target protein.
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Hit Identification: If the N-hexyl variant (5326-81-8) labels the protein significantly better than

the N-methyl variant, it indicates the target cysteine is located near a hydrophobic pocket.

This provides structural activity relationship (SAR) data immediately upon hit detection.[1]

Differential Proteomics (Residue Mapping)
Researchers use 5326-81-8 to map the topology of cysteine residues.[1]

Step 1: Label accessible/hydrophilic cysteines with a polar reagent (e.g., Iodoacetamide).[1]

Step 2: Denature or treat with 5326-81-8 to label remaining hydrophobic/buried cysteines.[1]

Analysis: Mass spectrometry identifies which residues were modified by the hexyl-mass shift

(+141.6 Da), pinpointing buried residues.

Part 6: Safety & Handling
Hazard Classification:

Skin/Eye Irritant: Causes severe irritation.[1][2][3][4] The lipophilic nature facilitates skin

absorption.[1]

Sensitizer: Potential to cause allergic skin reactions (contact dermatitis) upon repeated

exposure.[1]

Toxic: Harmful if swallowed.[1][2][3][4]

Handling Protocol:

PPE: Double nitrile gloves are recommended due to the compound's permeability.[1] Wear

safety goggles and a lab coat.[1]

Containment: Weigh and handle solids in a chemical fume hood to avoid inhalation of dust.

Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate or

cysteine to quench the electrophile before disposal.[1]
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Chemical Identity & Properties: PubChem. 2-Chloro-N-cyclohexylacetamide (Analogous

Structure Data).[1] National Library of Medicine.[1] [Link]

Mechanism (Cysteine Alkylation): K. E.[1] Borbas et al. Chloroacetamide-Linked Nucleotides

and DNA for Cross-Linking with Peptides and Proteins.[1] Bioconjugate Chemistry, 2016.[1]

[Link]

Proteomic Applications: Kulak, N. A., et al. Minimal, encapsulated proteomic-sample

processing applied to copy-number estimation in eukaryotic cells.[1] Nature Methods, 2014.

[1] (Demonstrates utility of chloroacetamides in proteomics). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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